molecular formula C16H24N2O2 B3030452 Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate CAS No. 908334-27-0

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate

Cat. No.: B3030452
CAS No.: 908334-27-0
M. Wt: 276.37
InChI Key: URRTXXSKMLRQHG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and an aminophenyl group attached to the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is an impurity of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . Therefore, it’s likely that this compound may also target the PARP enzyme, which plays a crucial role in DNA repair.

Mode of Action

This inhibition prevents the repair of DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The compound likely affects the DNA repair pathway by inhibiting the PARP enzyme. This inhibition disrupts the repair of single-strand DNA breaks. When these breaks are left unrepaired, they can lead to double-strand breaks. When cells attempt to repair these double-strand breaks, errors can occur, leading to genomic instability and cell death .

Result of Action

The result of the compound’s action would likely be the induction of cell death in cancer cells with DNA repair deficiencies. This is due to the accumulation of DNA damage that the cells cannot repair due to the inhibition of the PARP enzyme .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the physiological environment, such as pH and the presence of other biomolecules, could also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 3-aminophenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield. The use of solvents such as dimethylformamide (DMF) and water in a specific volume ratio can enhance the solubility of the reactants and improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is unique due to the position of the aminophenyl group on the piperidine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound in drug development and chemical research .

Properties

IUPAC Name

tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-5-4-9-14(18)12-7-6-8-13(17)11-12/h6-8,11,14H,4-5,9-10,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRTXXSKMLRQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190176
Record name 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908334-27-0
Record name 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908334-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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